propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate, also known as PPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood, but it is believed to act on various cellular pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cellular differentiation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, which plays a role in cellular signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to inhibit viral replication in vitro. This compound has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and protecting against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high purity and stability. It can be easily synthesized using the optimized method, and its purity can be confirmed using various analytical techniques. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate research. One direction is to further investigate its anticancer properties and potential use as a cancer therapy. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular pathways.
Synthesis Methods
The synthesis of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction of 4-propoxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by cyclization with thioacetamide and acetylation with acetic anhydride. This method has been optimized to achieve high yields and purity of this compound.
Scientific Research Applications
Propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to inhibit viral replication in vitro.
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
propyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-3-9-25-15-7-5-14(6-8-15)16-12-27-19-18(16)20(24)22(13-21-19)11-17(23)26-10-4-2/h5-8,12-13H,3-4,9-11H2,1-2H3 |
InChI Key |
JLBCIHYYTVDUMR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCCC |
Origin of Product |
United States |
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